2-(4-Bromo-phenylamino)-tetrahydro-pyran-3,4,5-triol
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Overview
Description
2-(4-Bromo-phenylamino)-tetrahydro-pyran-3,4,5-triol is an organic compound that features a brominated phenyl group attached to an amino group, which is further connected to a tetrahydro-pyran ring with three hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-phenylamino)-tetrahydro-pyran-3,4,5-triol typically involves the reaction of 4-bromoaniline with a suitable tetrahydro-pyran derivative. One common method involves the nucleophilic substitution reaction where 4-bromoaniline reacts with a tetrahydro-pyran derivative under basic conditions to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of catalysts and controlled reaction environments.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-phenylamino)-tetrahydro-pyran-3,4,5-triol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Nucleophiles such as sodium azide (NaN₃) or sodium methoxide (NaOCH₃) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of the corresponding hydrogenated compound.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Bromo-phenylamino)-tetrahydro-pyran-3,4,5-triol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the study of reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Used in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(4-Bromo-phenylamino)-tetrahydro-pyran-3,4,5-triol involves its interaction with specific molecular targets. The bromine atom and the amino group play crucial roles in its reactivity. The compound can form hydrogen bonds and participate in various chemical reactions, influencing biological pathways and molecular interactions .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-(4-Bromo-phenylamino)-tetrahydro-pyran-3,4,5-triol is unique due to the presence of the tetrahydro-pyran ring with three hydroxyl groups, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C11H14BrNO4 |
---|---|
Molecular Weight |
304.14 g/mol |
IUPAC Name |
(2R,5R)-2-(4-bromoanilino)oxane-3,4,5-triol |
InChI |
InChI=1S/C11H14BrNO4/c12-6-1-3-7(4-2-6)13-11-10(16)9(15)8(14)5-17-11/h1-4,8-11,13-16H,5H2/t8-,9?,10?,11-/m1/s1 |
InChI Key |
XNRPWNFGHKJOMI-AGVGLQIMSA-N |
Isomeric SMILES |
C1[C@H](C(C([C@@H](O1)NC2=CC=C(C=C2)Br)O)O)O |
Canonical SMILES |
C1C(C(C(C(O1)NC2=CC=C(C=C2)Br)O)O)O |
Origin of Product |
United States |
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